N-(3-aminophenyl)-2-chlorobenzamide
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Overview
Description
“N-(3-aminophenyl)-2-chlorobenzamide” is a chemical compound that has been studied in various fields, including mass spectrometry . It’s a rearrangement product ion purportedly through nitrogen-oxygen (N–O) exchange . The rearrangement can be generalized to other protonated amide compounds with electron-donating groups at the meta position .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been studied in the gas phase . Theoretical calculations using Density Functional Theory (DFT) at B3LYP/6-31 g (d) level suggest that an ion-neutral complex containing a water molecule and a nitrilium ion was formed via a transition state .Molecular Structure Analysis
The molecular structure of “this compound” has been studied with Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .Chemical Reactions Analysis
The chemical reactions of “this compound” have been studied in the context of fragmentation of protonated N-(3-aminophenyl)benzamide . Five distinctive ion peaks are present in the ESI MS/MS spectrum of protonated N-(3-aminophenyl)benzamide .Scientific Research Applications
Herbicidal Activity
N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a derivative of the compound , has shown potential as a herbicide, particularly effective against annual and perennial grasses. It offers agricultural utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Antitumor Properties
Research into benzothiazoles, closely related to N-(3-aminophenyl)-2-chlorobenzamide, has demonstrated potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cells. The mechanism, while not fully defined, is suspected to be novel and related to metabolism (Chua et al., 1999).
Corrosion Inhibition
Compounds like N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, which are structurally similar, have been studied for their efficiency in inhibiting corrosion of metals. They exhibit potential as corrosion inhibitors in acidic environments, which is valuable for industrial applications (Daoud et al., 2014).
Apoptosis Induction in Cancer Cells
N-(4-Hydroxyphenyl)retinamide, another derivative, has been used in cancer prevention and therapy trials, showing the ability to induce apoptosis in human cervical carcinoma cells. This is achieved through the generation of reactive oxygen species and the release of cytochrome c from mitochondria (Suzuki et al., 1999).
Immunological Effects
Derivatives of this compound have been synthesized and evaluated for their immunosuppressive effects, showing potential for use in conditions requiring immune system modulation (Kiuchi et al., 2000).
Future Directions
The future directions of “N-(3-aminophenyl)-2-chlorobenzamide” research could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . It could also involve the development of new synthetic protocols for the preparation of N-arylamides .
Mechanism of Action
Target of Action
The primary target of N-(3-aminophenyl)-2-chlorobenzamide is the Folate receptor alpha (FolRα) . This cell-surface protein is overexpressed in certain types of cancer, such as ovarian and endometrial cancer, making it an attractive target for therapeutic development .
Mode of Action
This compound interacts with its target through a mechanism involving a tubulin-targeting cytotoxic agent . The active metabolite of the compound, 3-aminophenyl hemiasterlin (SC209) , targets tubulin, a protein essential for maintaining cell structure and function . This interaction leads to immunogenic cell death (ICD) , which results in T-cell recruitment into the tumor microenvironment and increased sensitivity to immunomodulatory agents .
Biochemical Pathways
The compound affects the tubulin polymerization pathway . By targeting tubulin, the compound disrupts the normal functioning of microtubules, structures essential for cell division and intracellular transport . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
It is known that the compound is part of a well-defined antibody-drug conjugate (adc) with a drug-antibody ratio (dar) of 4 . This suggests that the compound may have good bioavailability and can effectively reach its target cells .
Result of Action
The result of the compound’s action is significant tumor growth inhibition . By inducing cell death in tumor cells, the compound can slow down or even halt the progression of the disease . This has been demonstrated in both human tumor models and engineered murine tumors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the overexpression of FolRα in certain types of cancer cells can enhance the compound’s efficacy . .
Properties
IUPAC Name |
N-(3-aminophenyl)-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-12-7-2-1-6-11(12)13(17)16-10-5-3-4-9(15)8-10/h1-8H,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMERABJBWHLIKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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